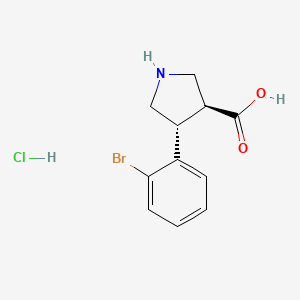
(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride" involves multi-step chemical reactions, including nucleophilic substitution, cyclization, bromination, and hydrolysis, to achieve the desired product. For example, the synthesis of related bromophenyl compounds often requires starting materials like 2,3-dichloropyridine and involves processes such as hydrazining and ester-bromination to obtain key intermediates (Niu Wen-bo, 2011; Yang Yun-shang, 2011). These steps highlight the complexity and precision required in synthesizing compounds of this nature.
Molecular Structure Analysis
The molecular structure of compounds similar to "(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride" can be elucidated through techniques like X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone provides insights into the conformation and spatial arrangement of the molecule, which is crucial for understanding its chemical behavior and interaction potential (H. Bruderer et al., 1978).
Chemical Reactions and Properties
Chemical reactions involving "(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride" and similar compounds can include acylation, cyclometalation, and hydrogen bonding interactions. These reactions are pivotal for modifying the compound to enhance its properties or for incorporating it into more complex molecules (Raymond C. F. Jones et al., 1990). The ability to undergo specific chemical transformations is essential for its application in various scientific fields.
Physical Properties Analysis
The physical properties of "(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride" can be deduced from its molecular structure and synthesis products. Characteristics such as solubility, melting point, and crystal structure are determined through experimental analysis and are crucial for handling and application purposes (S. Nirmala et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential catalytic activity, are derived from its structural composition and the presence of functional groups. Studies on related compounds, like pyrrolidine-2,4-diones, illustrate the importance of functional groups in determining the chemical behavior of these molecules (Raymond C. F. Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A notable approach involves the synthesis and characterization of pyrrolidine derivatives, which serve as a basis for understanding the synthetic utility of pyrrolidine-based compounds. For instance, the synthesis of pyrrolidine derivatives has been explored to study their conformations and potential as building blocks for more complex molecules. Such compounds often exhibit interesting structural characteristics due to their conformational flexibility and potential for further functionalization (Menegazzo et al., 2006).
Applications in Medicinal Chemistry
The utility of pyrrolidine and related structures extends to medicinal chemistry, where these moieties are integrated into drug discovery efforts. For example, pyrrolidine cores have been used in the design and synthesis of influenza neuraminidase inhibitors, demonstrating the importance of such scaffolds in antiviral drug development (Wang et al., 2001). Furthermore, pyrrolidine derivatives have been synthesized for evaluating their potential as cholinesterase inhibitors, indicating their relevance in addressing neurodegenerative diseases (Pizova et al., 2017).
Eigenschaften
IUPAC Name |
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSLVUVVKDIPFA-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide](/img/no-structure.png)


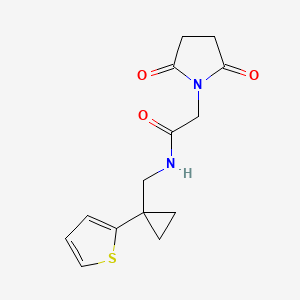
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)
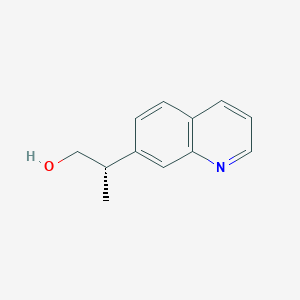
![3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2491559.png)
![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)
![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)

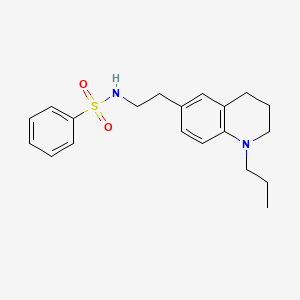
![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)
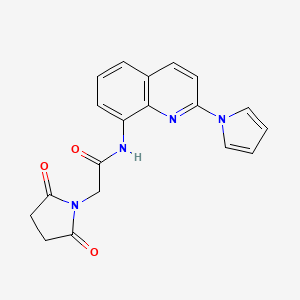
![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)